N-(1,3-benzodioxol-4-yl)-3-[(2-bromophenyl)methyl]azetidine-1-carboxamide
Description
“N-(1,3-benzodioxol-4-yl)-3-[(2-bromophenyl)methyl]azetidine-1-carboxamide” is a synthetic organic compound that belongs to the class of azetidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(1,3-benzodioxol-4-yl)-3-[(2-bromophenyl)methyl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c19-14-5-2-1-4-13(14)8-12-9-21(10-12)18(22)20-15-6-3-7-16-17(15)24-11-23-16/h1-7,12H,8-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAPCGQANRMRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=C3C(=CC=C2)OCO3)CC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-benzodioxol-4-yl)-3-[(2-bromophenyl)methyl]azetidine-1-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzodioxolyl group: This step might involve coupling reactions using reagents like palladium catalysts.
Attachment of the bromophenyl group: This can be done through substitution reactions, often using brominated aromatic compounds.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxolyl moiety.
Reduction: Reduction reactions could be used to modify the bromophenyl group.
Substitution: Various substitution reactions can be performed on the azetidine ring or the aromatic groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, it could be studied for its potential interactions with various biomolecules, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a particular enzyme, it might inhibit or activate the enzyme’s activity through binding to its active site or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-4-yl)-3-[(2-chlorophenyl)methyl]azetidine-1-carboxamide
- N-(1,3-benzodioxol-4-yl)-3-[(2-fluorophenyl)methyl]azetidine-1-carboxamide
Uniqueness
The uniqueness of “N-(1,3-benzodioxol-4-yl)-3-[(2-bromophenyl)methyl]azetidine-1-carboxamide” might lie in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
